Product packaging for Imidazo-[1,2-a]-quinoline-2-carbonitrile(Cat. No.:)

Imidazo-[1,2-a]-quinoline-2-carbonitrile

Cat. No.: B8361602
M. Wt: 193.20 g/mol
InChI Key: SHYOZXIOTPSHCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidazo-[1,2-a]-quinoline-2-carbonitrile is a high-value chemical scaffold in medicinal chemistry, recognized for its potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a well-validated oncological target overexpressed in a wide range of cancers . This compound and its structural analogues function as novel, non-covalent, and reversible EGFR inhibitors, demonstrating significant efficacy against the wild-type (EGFRWT) enzyme with IC50 values comparable to the established drug erlotinib . A key research advantage of this non-covalent mechanism is its potential to overcome resistance associated with traditional covalent inhibitors, such as the T790M and C797S mutations in the kinase domain . This makes it a crucial tool for investigating next-generation cancer therapeutics. Beyond its primary EGFR activity, the imidazoquinoline core is associated with a broad spectrum of significant pharmacological properties, including reported antiviral, antifungal, and antioxidant activities, underscoring its versatility in drug discovery efforts . The synthetic accessibility of this scaffold is well-documented, with efficient routes available, including microwave-assisted Pictet–Spengler reactions and Suzuki cross-coupling, allowing for rapid pharmacomodulation and library synthesis for structure-activity relationship (SAR) studies . Researchers will find this compound particularly valuable for programs focused on developing targeted therapies for non-small cell lung cancer (NSCLC), colon cancer, and breast cancer, especially in the context of treatment-resistant disease .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H7N3 B8361602 Imidazo-[1,2-a]-quinoline-2-carbonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H7N3

Molecular Weight

193.20 g/mol

IUPAC Name

imidazo[1,2-a]quinoline-2-carbonitrile

InChI

InChI=1S/C12H7N3/c13-7-10-8-15-11-4-2-1-3-9(11)5-6-12(15)14-10/h1-6,8H

InChI Key

SHYOZXIOTPSHCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=NC(=CN32)C#N

Origin of Product

United States

Synthetic Methodologies for Imidazo 1,2 a Quinoline 2 Carbonitrile and Its Analogs

Classical Approaches for Imidazo-[1,2-a]-quinoline Ring System Construction

Historically, the synthesis of the imidazo[1,2-a]quinoline core has relied on the condensation of quinoline-based starting materials. A prevalent classical method involves the reaction of 2-aminoquinolines with α-halo carbonyl compounds. academie-sciences.fr This approach, while foundational, often requires harsh reaction conditions and may result in limited substituent diversity. Other traditional methods have utilized quinoline (B57606) precursors such as 1-phenacylquinolinium salts, which can be transformed into the imidazo[1,2-a]quinoline system upon treatment with various amines, and the condensation of 2-chloro- or 2-alkoxyquinolines with α-amino carbonyl compounds. academie-sciences.fr

Modern Strategies for Imidazo-[1,2-a]-quinoline-2-carbonitrile Preparation

Contemporary synthetic chemistry has introduced more sophisticated and efficient strategies for the preparation of this compound and its derivatives. These methods often provide advantages in terms of yield, diversity, and reaction conditions.

Cyclization Reactions Leading to the Imidazo-[1,2-a]-quinoline Skeleton

Modern cyclization reactions form the backbone of imidazo[1,2-a]quinoline synthesis. One notable method is the iodine-mediated decarboxylative cyclization of α-amino acids with 2-methyl quinolines, which proceeds under metal-free conditions. nih.govrsc.org Another effective strategy is the iodocyclization of 2-allylaminoquinoline-3-carbonitriles, which provides a facile route to 1-iodomethyl-1,2-dihydroimidazo[1,2-a]quinolines. jetir.org This intramolecular cyclization of an alkene moiety is a powerful tool for constructing the heterocyclic ring system. jetir.org Furthermore, transition metal-catalyzed cycloaddition reactions have emerged as an efficient pathway for synthesizing nitrogen-containing fused ring systems. nih.gov

A variety of cyclization strategies have been developed, as summarized in the table below.

Starting MaterialsKey Reagents/ConditionsProduct TypeReference
2-aminoquinolines and α-halo carbonyl compoundsHeatImidazo[1,2-a]quinolines academie-sciences.fr
α-amino acids and 2-methyl quinolinesIodine, TBHP, DMF, 80 °CImidazo[1,5-a]quinolines nih.govrsc.org
2-allylaminoquinoline-3-carbonitrilesI2, NaI1-iodomethyl-1,2-dihydroimidazo[1,2-a]quinolines jetir.org
2H-pyran-2-one and N-nucleophiles40 W yellow light bulbMulti ring-fused imidazo[1,2-a]isoquinolines nih.gov

Introduction of the Carbonitrile Moiety

The carbonitrile group at the 2-position is a key functional moiety. Its introduction can be achieved through various means. In some synthetic routes, the carbonitrile group is part of one of the initial building blocks, such as malononitrile (B47326) in multi-component reactions. researchgate.netnih.gov For instance, the reaction of aldehydes, enaminones, and malononitrile directly yields the imidazo[1,2-a]quinoline scaffold with the carbonitrile in place. researchgate.net

In other approaches, the carbonitrile group is introduced onto a pre-formed heterocyclic core. For example, a 2-chloromethylimidazo[1,2-a]pyridine can be treated with potassium cyanide to yield the corresponding nitrile. jmchemsci.com While this example is on a related pyridine-fused system, the principle can be extended to the quinoline series.

Multi-Component Reactions (MCRs) in Imidazo-[1,2-a]-quinoline Synthesis

Multi-component reactions (MCRs) have become a cornerstone of modern synthetic chemistry due to their efficiency and ability to generate complex molecules in a single step. beilstein-journals.org For the synthesis of imidazo[1,2-a]quinolines, a notable MCR is the one-pot reaction of aldehydes, enaminones, and malononitrile. researchgate.net This reaction efficiently constructs the desired heterocyclic system functionalized with a carbonitrile group.

The Groebke–Blackburn–Bienaymé (GBB) reaction, a well-known isocyanide-based MCR, is also pivotal in constructing the related imidazo[1,2-a]pyridine (B132010) scaffold and can be adapted for quinoline analogs. beilstein-journals.orgbeilstein-journals.orgmdpi.com This reaction typically involves the condensation of an amidine (like 2-aminoquinoline), an aldehyde, and an isocyanide. beilstein-journals.orgmdpi.com

The following table details examples of MCRs used in the synthesis of related heterocyclic systems.

Reaction TypeReactantsCatalystProductReference
One-pot three-componentAldehydes, enaminones, malononitrile[DBU][Ac]Imidazo[1,2-a]quinoline researchgate.net
GBB reaction2-aminopyridines, isatins, isocyanidesNone specifiedTetracyclic fused imidazo[1,2-a]pyridines beilstein-journals.org
GBB reaction2-azidobenzaldehyde, 2-aminopyridine, tert-butyl isocyanideAmmonium (B1175870) chlorideImidazo[1,2-a]pyridine functionalized with azide mdpi.com
Four-component domino reactionArylaldehyde, 1-tetralone, malononitrile, ammonium acetate (B1210297)Acetic acid2-aminobenzo[h]quinoline-3-carbonitriles nih.gov

Catalytic Systems in this compound Synthesis

Catalysis plays a crucial role in enhancing the efficiency and selectivity of synthetic routes to this compound. A range of catalytic systems have been employed.

For instance, the ionic liquid 1,8-diazabicyclo[5.4.0]-undec-7-en-8-ium acetate ([DBU][Ac]) has been effectively used as a catalyst in the synthesis of imidazo[1,2-a]quinolines from aldehydes, enaminones, and malononitrile under ultrasound irradiation. researchgate.net Lewis acids, such as Ytterbium(III) triflate (Yb(OTf)₃), have been utilized in GBB reactions to construct the imidazo[1,2-a]pyridine ring system under microwave irradiation. beilstein-journals.org

In the context of green chemistry, heterogeneous catalysts are of great interest. Fe₂O₃ nanoparticles have been reported as a catalyst for the iodocyclization of 2-allylaminoquinoline derivatives, leading to the synthesis of imidazo[1,2-a]quinolines. jetir.org The use of such nanoparticle catalysts facilitates easier separation and recycling, contributing to more sustainable chemical processes. researchgate.net

CatalystReaction TypeReactantsKey AdvantagesReference
[DBU][Ac]One-pot three-componentAldehydes, enaminones, malononitrileMilder conditions, easier work-up researchgate.net
Yb(OTf)₃GBB reactionAminopyridines, isocyanides, furfuraldehydeMicrowave assisted, high yields beilstein-journals.org
Fe₂O₃ nanoparticlesIodocyclization2-allylaminoquinoline derivativesMild conditions, efficient jetir.org
p-Toluenesulfonic acid (p-TSA)Pictet-Spengler reaction5-Amino-1-(2-aminophenyl)-1H-imidazole-4-carbonitrile, aryl aldehydes/ketonesMicrowave assisted mdpi.com

Green Chemistry Principles and Sustainable Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic methodologies for complex molecules like this compound. A key aspect is the use of environmentally benign solvents, with water being an ideal choice. iosrjournals.org The synthesis of imidazo[1,2-a]pyridines has been successfully demonstrated in aqueous media, often facilitated by microwave irradiation, which can lead to shorter reaction times and higher yields. iosrjournals.org

The use of ultrasound irradiation in conjunction with ionic liquid catalysts also represents a greener approach, offering milder reaction conditions. researchgate.net Furthermore, the development of catalyst-free and solvent-free reaction conditions, such as the synthesis of octahydro-imidazo[1,2-a]quinolin-6-ones in melt conditions, significantly reduces waste and environmental impact. academie-sciences.frnih.gov Metal-free reactions, like the iodine-mediated decarboxylative cyclization, are also advantageous as they avoid the use of potentially toxic and expensive transition metal catalysts. nih.govrsc.org

Synthetic Challenges and Optimization Strategies

The synthesis of this compound and its analogs, while achievable through various methodologies, is not without its challenges. Researchers continually seek to overcome obstacles such as moderate yields, harsh reaction conditions, long reaction times, and the generation of side products. Consequently, significant effort has been dedicated to optimizing synthetic protocols to enhance efficiency, improve product purity, and align with the principles of green chemistry.

A primary challenge lies in the selection of an appropriate catalyst and reaction conditions that can accommodate a diverse range of substrates. For instance, in multicomponent reactions (MCRs), which are a versatile approach for synthesizing these scaffolds, the choice of catalyst is critical. While catalysts like scandium(III) triflate have been used, they can be expensive. The search for cheaper and more environmentally friendly alternatives has led to investigations into catalysts like zinc chloride and Montmorillonite K10 clay. csir.co.za However, a single catalyst is not universally effective. Zinc chloride, for example, proved unsuccessful in reactions involving nicotinaldehyde, where it only yielded the intermediate imine rather than the desired imidazo[1,2-a]pyridine product. csir.co.za In such cases, Montmorillonite clay was found to be a successful alternative. csir.co.za

Optimization of reaction parameters is a key strategy to surmount these synthetic hurdles. This involves a systematic evaluation of solvents, temperature, reaction time, and catalyst loading. In the synthesis of imidazo[1,5-a]pyridine (B1214698) analogs, a Ritter-type reaction was optimized by varying the amounts of acetonitrile (B52724) and the acid catalyst, p-Toluenesulfonic acid (p-TsOH·H₂O). It was found that increasing the equivalents of p-TsOH from a catalytic amount to 7.5 equivalents dramatically improved the product yield from moderate to excellent (97%). nih.gov

Another significant challenge is the harsh conditions often required, which can limit the functional group tolerance and generate waste. To address this, greener and more efficient energy sources have been explored. Microwave-assisted synthesis, for example, has been shown to significantly reduce reaction times and improve yields in the three-component domino reaction of aldehydes, enaminones, and malononitrile to form fused heterocyclic systems like imidazo[1,2-a]quinolines. nih.gov This method offers advantages of operational simplicity and minimal environmental impact. nih.gov Similarly, ultrasound irradiation has been employed as an eco-friendly method for the N-alkylation of imidazole (B134444) rings, a key step in the synthesis of hybrid quinoline-imidazole derivatives, offering outstanding benefits in reaction time, energy consumption, and yields. nih.gov

The development of novel, efficient routes under mild conditions is a continuous goal. An iodocyclization reaction for synthesizing 1-iodomethyl-1,2-dihydroimidazo[1,2-a]quinolines faced the challenge of optimizing the iodine reagent and base combination. jetir.org Through a series of trials, it was discovered that a combination of I₂ with NaI was effective. jetir.org Further optimization using Fe₂O₃ nanoparticles as a catalyst demonstrated that the catalyst concentration was crucial; increasing the concentration beyond an optimal point led to longer reaction times and reduced yields. jetir.org The reaction also proceeded with a higher yield (85%) in the absence of a base like K₂CO₃. jetir.org

The table below summarizes the optimization of catalyst screening for a three-component coupling reaction to synthesize an imidazo[1,2-a]pyridine derivative, illustrating the impact of different catalysts on product yield.

EntryCatalystTime (min)Yield (%)
1No Catalyst1200
2ZnCl₂1081
3Sc(OTf)₃1095
4Montmorillonite K101094
5NH₄Cl1091
6p-TsOH1085
This table is based on data for the synthesis of an imidazo[1,2-a]pyridine analog, highlighting the comparative effectiveness of different catalysts under microwave irradiation. csir.co.za

Further optimization often involves fine-tuning the solvent system and temperature. In a Ru(II)-catalyzed dual C-H activation and alkyne annulation to form π-extended imidazo[1,2-a]quinolines, various solvents and temperatures were screened. A polar protic solvent was found to be the most efficient medium, and a decrease in temperature from the optimal 120 °C to 110 °C resulted in a significant drop in yield, underscoring the temperature sensitivity of the reaction. acs.org

The following table details the optimization of reaction conditions for the iodocyclization of a 2-allylaminoquinoline-3-carbonitrile derivative.

EntryCatalyst (eq.)BaseTime (min)Yield (%)
1Fe₂O₃ NP (0.5)K₂CO₃1090
2Fe₂O₃ NP (1.0)K₂CO₃1585
3Fe₂O₃ NP (1.5)K₂CO₃1580
4Fe₂O₃ NP (0.5)None2085
5None (I₂ only)K₂CO₃3075
This table showcases the effect of catalyst loading and the presence of a base on the yield and reaction time. jetir.org

Reaction Chemistry and Mechanistic Studies of Imidazo 1,2 a Quinoline 2 Carbonitrile

Reactivity at the Carbonitrile Group: Transformations and Derivatizations

The carbonitrile group (-C≡N) at the 2-position of the imidazo[1,2-a]quinoline core is a key site for chemical modifications. It can undergo various transformations to yield a diverse array of derivatives. For instance, the carbonitrile group can be hydrolyzed to a carboxylic acid, which can then be further derivatized.

A study on the synthesis of imidazo[1,2-a]quinoxaline-2-carboxylic acid highlights a related transformation. nih.gov While the core is different, the reactivity of the carbonitrile being converted to a carboxylic acid is a fundamental and transferable reaction in this class of compounds. This carboxylic acid derivative can then serve as a precursor for other functional groups.

Furthermore, the nitrogen atom of the carbonitrile group can act as a nucleophile. Research on the synthesis of 1-amino-4-(substituted-phenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile demonstrates the synthetic utility of the amino group adjacent to the carbonitrile, which can be further reacted to form Schiff bases. mdpi.com

Reactivity of the Imidazo-[1,2-a]-quinoline Core

The fused ring system of imidazo[1,2-a]quinoline possesses distinct regions of reactivity. The imidazole (B134444) ring is generally more electron-rich than the quinoline (B57606) part, making it more susceptible to electrophilic attack. Conversely, the quinoline ring system, particularly the pyridine (B92270) part of it, is electron-deficient and thus more prone to nucleophilic attack.

The synthesis of imidazo[1,2-a]quinolines can be achieved through various methods, including the iodocyclization of 2-allylaminoquinoline derivatives. jetir.org This indicates that the core can be constructed from appropriately substituted quinolines, highlighting the reactivity of the amino group on the quinoline ring in cyclization reactions.

Electrophilic and Nucleophilic Aromatic Substitution on the Fused System

Electrophilic aromatic substitution on the imidazo[1,2-a]quinoline system is expected to occur preferentially on the electron-rich imidazole ring. The C3 position is often the most reactive site towards electrophiles. stackexchange.com For the quinoline part of the molecule, electrophilic substitution is generally disfavored due to the electron-withdrawing nature of the nitrogen atom, but if it occurs, it is likely to happen on the benzene (B151609) ring at positions 5 and 8. researchgate.netreddit.com

Nucleophilic aromatic substitution, on the other hand, is more likely to occur on the electron-deficient quinoline ring, particularly at positions 2 and 4 of the quinoline system if suitable leaving groups are present. researchgate.net The presence of the fused imidazole ring can influence the regioselectivity of these reactions.

Metal-Catalyzed Cross-Coupling Reactions Involving the Core and Substituents

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic cores like imidazo[1,2-a]quinoline. These reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, allow for the introduction of a wide variety of substituents onto the fused ring system. researchgate.net

For these reactions to occur, a halogen substituent is typically required on the ring. Palladium-catalyzed cross-coupling reactions have been extensively used for the functionalization of the related imidazo[1,2-a]pyridine (B132010) scaffold. researchgate.netresearchgate.net This suggests that halogenated derivatives of imidazo[1,2-a]quinoline-2-carbonitrile would be excellent substrates for introducing aryl, vinyl, or alkynyl groups at specific positions. For example, a bromo or iodo substituent at the C3 position or on the quinoline ring could serve as a handle for such transformations.

Photochemical and Electrochemical Reactivity

The photochemical and electrochemical properties of imidazo[1,2-a]quinolines are of interest for applications in materials science and as fluorescent probes. Some derivatives of the related benzimidazo[1,2-a]quinoline (B3368101) have been shown to exhibit fluorescence and act as chemosensors for metal ions. rsc.orgrsc.org

Visible light-induced C-H functionalization has been demonstrated for the related imidazo[1,2-a]pyridine core, often proceeding through radical pathways. nih.govrsc.org This suggests that imidazo[1,2-a]quinoline-2-carbonitrile could undergo similar photochemical reactions, allowing for direct functionalization without the need for pre-installed leaving groups.

Proposed Reaction Mechanisms and Intermediates

The reaction mechanisms for the transformations of imidazo[1,2-a]quinoline-2-carbonitrile depend on the specific reaction type.

Electrophilic Aromatic Substitution: The mechanism typically involves the formation of a sigma complex (arenium ion) as an intermediate. The stability of this intermediate determines the regioselectivity of the reaction. Attack at the C3 position of the imidazole ring leads to a more stable intermediate where the positive charge can be delocalized without disrupting the aromaticity of the quinoline ring. stackexchange.com

Nucleophilic Aromatic Substitution: For nucleophilic aromatic substitution on the quinoline ring, the mechanism can proceed through a Meisenheimer-type adduct. researchgate.net The presence of the electron-withdrawing nitrogen atom stabilizes the negative charge in this intermediate.

Metal-Catalyzed Cross-Coupling: These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki and Stille couplings), and reductive elimination. The specific intermediates would be organometallic species involving the metal catalyst (e.g., palladium) and the imidazo[1,2-a]quinoline substrate.

Photochemical Reactions: Visible-light induced reactions on similar heterocyclic systems often involve the generation of radical intermediates through a photoredox-catalyzed process. nih.gov For instance, a radical could be generated which then attacks the imidazo[1,2-a]quinoline core.

Data Tables

Table 1: Reactivity Summary of Imidazo-[1,2-a]-quinoline-2-carbonitrile

Reaction TypeReactive Site(s)Typical Reagents/ConditionsExpected Products
Carbonitrile TransformationC2-carbonitrileAcid/Base hydrolysisCarboxylic acid
Electrophilic SubstitutionC3, C5, C8Halogens, Nitrating agentsHalogenated/Nitrated derivatives
Nucleophilic SubstitutionQuinoline ring (with leaving group)Amines, AlkoxidesSubstituted quinolines
Metal-Catalyzed CouplingHalogenated positionsBoronic acids (Suzuki), Alkynes (Sonogashira)Arylated, Alkynylated derivatives
Photochemical C-H FunctionalizationC3Photoredox catalyst, radical precursorsC3-functionalized derivatives

Advanced Spectroscopic and Structural Elucidation of Imidazo 1,2 a Quinoline 2 Carbonitrile

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For Imidazo-[1,2-a]-quinoline-2-carbonitrile, this analysis would provide the experimental mass, which can be compared to the theoretical exact mass calculated from its atomic composition (C₁₂H₇N₃).

An HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Time-of-Flight (TOF), would be expected to show a prominent protonated molecular ion peak [M+H]⁺. The measured m/z value of this ion would be used to confirm the elemental composition, distinguishing it from other isomers or compounds with the same nominal mass. While specific experimental data for this compound is not available, HRMS has been used to confirm the molecular formulas of related derivatives, such as substituted imidazo[1,2-a]quinoxaline-2-carbonitriles. mdpi.com

Table 1: Expected High-Resolution Mass Spectrometry Data

Analysis Type Expected Ion Theoretical m/z Purpose

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments, the precise connectivity of atoms and their spatial relationships can be determined.

¹H and ¹³C NMR Spectral Analysis and Chemical Shift Assignment

¹H NMR Spectroscopy would reveal the number of distinct proton environments and their electronic surroundings. For this compound, seven signals in the aromatic region (typically δ 7.0-9.0 ppm) would be expected, corresponding to the seven protons on the fused ring system. The chemical shifts, signal multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) would allow for the assignment of each proton to its specific position on the quinoline (B57606) and imidazole (B134444) rings.

¹³C NMR Spectroscopy provides information on the carbon skeleton of the molecule. Twelve distinct signals would be anticipated: eleven for the sp²-hybridized carbons of the fused aromatic system and one for the carbon of the nitrile group (-C≡N). The chemical shift of the nitrile carbon would appear in a characteristic downfield region (around δ 115-120 ppm), while the aromatic carbons would resonate between δ 100-150 ppm. Data for related substituted imidazo[1,2-a]quinoline derivatives show characteristic shifts that aid in the structural confirmation of the core scaffold. jetir.org

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Assignments

Position Expected ¹H Shift (ppm) Expected Multiplicity Expected ¹³C Shift (ppm)
C2 - - (quaternary, e.g., ~110-125)
CN - - (quaternary, e.g., ~115-120)
H3 (e.g., ~8.0-8.5) s (e.g., ~130-140)
H5 (e.g., ~7.5-8.0) d (e.g., ~115-125)
H6 (e.g., ~7.2-7.8) t (e.g., ~120-130)
H7 (e.g., ~7.4-7.9) t (e.g., ~125-135)
H8 (e.g., ~7.8-8.3) d (e.g., ~120-130)
H9 (e.g., ~8.5-9.0) d (e.g., ~125-135)
Quaternary Carbons - - (Multiple signals expected)

Note: The chemical shift values are illustrative and based on general principles for similar aromatic heterocyclic systems.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between adjacent protons on the quinoline ring (e.g., H5-H6, H6-H7, H7-H8), helping to trace the connectivity within that portion of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the direct assignment of carbon signals for all protonated carbons in the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformation. In a planar aromatic system like this one, NOESY can help confirm assignments by showing spatial proximity between protons on adjacent rings (e.g., between H3 and H9).

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation (IR) or the inelastic scattering of monochromatic light (Raman).

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a sharp, strong absorption band characteristic of the nitrile group (C≡N) stretching vibration, expected around 2220-2230 cm⁻¹. Other significant bands would include C=N and C=C stretching vibrations from the fused aromatic rings (typically in the 1500-1650 cm⁻¹ region) and C-H stretching vibrations from the aromatic protons (above 3000 cm⁻¹). The C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region would be characteristic of the substitution pattern on the quinoline ring. For substituted imidazo[1,2-a]quinoline derivatives, the C≡N stretch is a prominent and easily identifiable peak. jetir.org

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations often produce strong Raman signals. The nitrile stretch, while strong in the IR, is also typically observable in the Raman spectrum.

Table 3: Expected Vibrational Spectroscopy Data

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Intensity
Aromatic C-H Stretch ~3050-3150 ~3050-3150 Medium-Weak
Nitrile (C≡N) Stretch ~2220-2230 ~2220-2230 Strong (IR), Medium (Raman)
Aromatic C=C/C=N Stretch ~1500-1650 ~1500-1650 Strong-Medium

UV-Vis Spectroscopy and Electronic Transitions

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The spectrum provides information about the electronic structure and extent of conjugation in a molecule.

The extended π-conjugated system of this compound is expected to result in strong absorption bands in the UV region. Typically, fused aromatic systems like this exhibit multiple absorption bands corresponding to π→π* electronic transitions. Related heterocyclic systems such as benzimidazo[1,2-a]quinolines and imidazo[1,2-a]azines show characteristic absorption maxima that are sensitive to the specific ring system and substitution pattern. rsc.orgacs.org The spectrum would likely feature complex bands below 400 nm.

Table 4: Expected UV-Vis Absorption Data

Solvent Expected λmax (nm) Type of Transition
(e.g., Ethanol) ~250-380 π→π*

Note: Values are estimations based on similar fused aromatic heterocyclic structures.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a precise map of electron density can be generated, revealing atomic positions, bond lengths, bond angles, and intermolecular interactions.

A successful single-crystal X-ray diffraction analysis of this compound would confirm the planarity of the fused ring system. It would provide precise measurements of all bond lengths, including the C-C and C-N bonds within the rings and the C-C and C≡N bonds of the carbonitrile substituent. Furthermore, the analysis would reveal how the molecules pack together in the crystal lattice, identifying any intermolecular interactions such as π-stacking, which are common in planar aromatic systems. While crystal structures for related imidazo[1,2-a]pyridine (B132010) derivatives have been reported, specific data for the title compound is not currently available. rsc.org

Table 5: Expected X-ray Crystallography Parameters

Parameter Expected Information
Crystal System (e.g., Monoclinic, Orthorhombic)
Space Group (e.g., P2₁/c)
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Bond Lengths & Angles Precise values confirming connectivity and geometry.

Crystal Packing and Intermolecular Interactions

Information regarding the crystal packing and specific intermolecular interactions of this compound is not available in the reviewed literature. A crystallographic study would be required to determine how the molecules arrange themselves in the solid state. Such an analysis would typically investigate the presence and nature of non-covalent interactions, including:

Hydrogen Bonding: The potential for weak C—H···N or C—H···π hydrogen bonds.

π-π Stacking: Interactions between the aromatic rings of the quinoline and imidazole systems. The geometry of these interactions (e.g., parallel-displaced or T-shaped) would be of key interest.

Other Interactions: van der Waals forces and potential dipole-dipole interactions involving the nitrile group.

Without experimental data, a data table for crystallographic parameters cannot be generated.

Conformational Analysis

A detailed conformational analysis of this compound, which would describe the three-dimensional arrangement of its atoms, is not available. The fused ring system of the imidazo[1,2-a]quinoline core is expected to be largely planar. However, slight deviations from planarity can occur, and these would be quantified by measuring key dihedral angles through X-ray diffraction or computational modeling.

A computational study, using methods such as Density Functional Theory (DFT), could predict the most stable conformation in the gaseous phase and identify any potential rotational barriers. Such an analysis would provide data on bond lengths, bond angles, and dihedral angles.

Without experimental or computational results, a data table of conformational parameters cannot be provided.

Computational Chemistry and Theoretical Investigations of Imidazo 1,2 a Quinoline 2 Carbonitrile

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods, particularly Density Functional Theory (DFT), are widely used to model the distribution of electrons and predict molecular behavior.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. nih.gov The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of chemical reactivity and kinetic stability. nih.govnih.gov

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov In contrast, a larger energy gap indicates greater stability and lower reactivity. nih.gov For related heterocyclic systems like quinoline (B57606) derivatives, DFT calculations have been employed to determine these energy levels and predict their chemical behavior. scirp.org The analysis of FMOs provides insights into charge transfer interactions within the molecule. scirp.org For instance, in similar imidazo[1,2-a]pyrimidine (B1208166) structures, the HOMO is often distributed over the imidazole (B134444) and pyrimidine (B1678525) rings, while the LUMO may be localized on a substituent group, indicating the sites of electrophilic and nucleophilic attack.

Table 1: Frontier Molecular Orbital (FMO) Parameters for a Representative Heterocyclic Compound

Parameter Description Typical Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital -7.19
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -4.40

Note: The values presented are illustrative for a related complex and serve to explain the concepts. researchgate.net

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution on a molecule's surface. nih.gov They help in identifying the regions that are rich or deficient in electrons. Red-colored areas on an MEP map indicate negative electrostatic potential and are susceptible to electrophilic attack, representing the most electron-rich zones. scirp.org Conversely, blue-colored areas signify positive electrostatic potential, indicating electron-poor regions prone to nucleophilic attack. scirp.org

For related imidazo[1,2-a]pyridine (B132010) derivatives, MEP analysis has shown that nitrogen atoms within the heterocyclic system are often the sites of the most negative potential, making them likely centers for nucleophilic activity. scirp.org This tool is instrumental in predicting intermolecular interactions and the reactive sites of a molecule. nih.gov

Density Functional Theory (DFT) Studies on Reactivity and Selectivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and reactivity of molecules. nih.gov By employing functionals like B3LYP, DFT calculations can predict various chemical reactivity descriptors. scirp.orgscirp.org These descriptors, such as chemical hardness (η), softness (σ), electronegativity (χ), and the electrophilicity index (ω), provide a quantitative measure of a molecule's reactivity. nih.govscirp.org

Chemical Hardness (η) and Softness (σ) are related to the HOMO-LUMO gap and describe the resistance to change in electron distribution. scirp.orgscirp.org

Electronegativity (χ) indicates the power of a molecule to attract electrons. nih.gov

The Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. nih.gov

Studies on similar imidazo[1,2-a]pyridinyl-chalcone series have demonstrated that the presence of electron-donating or electron-withdrawing substituents can significantly alter these global reactivity parameters. scirp.orgscirp.org Furthermore, local reactivity descriptors, such as Fukui functions, are used to identify the specific atomic sites within the molecule that are most susceptible to nucleophilic or electrophilic attack, thus predicting the regioselectivity of chemical reactions. scirp.org

Molecular Dynamics Simulations for Conformational Space

Molecular Dynamics (MD) simulations are a computational technique used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational space of a molecule, revealing its stable conformations and flexibility. nih.gov

For related quinoline derivatives, MD simulations have been used to investigate their interactions with biological targets, such as enzymes. nih.gov These simulations can provide insights into the stability of protein-ligand complexes, residue flexibility, and the role of intermolecular forces like hydrogen bonding. nih.gov By analyzing the trajectory of the molecule over time, researchers can understand its conformational preferences and how it adapts its shape to interact with other molecules, which is crucial for applications in drug design. researchgate.net

Prediction of Spectroscopic Parameters

Computational chemistry, particularly DFT, is a reliable tool for predicting various spectroscopic parameters. Theoretical calculations of infrared (IR) and nuclear magnetic resonance (NMR) spectra can be compared with experimental data to confirm the molecular structure. nih.govdergipark.org.tr

For related imidazo[1,2-a]pyrazine (B1224502) and imidazo[1,2-a]pyrimidine derivatives, DFT methods have been successfully used to calculate vibrational frequencies (IR spectra) and chemical shifts (NMR spectra). nih.govnih.gov A good correlation between the calculated and experimental spectra validates the optimized molecular geometry and the computational method used. nih.govresearchgate.net These theoretical predictions can aid in the assignment of complex experimental spectra and provide a deeper understanding of the molecule's vibrational modes and electronic environment.

Mechanistic Elucidation through Computational Approaches

Computational methods are invaluable for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, DFT calculations can identify transition states, intermediates, and reaction pathways. nih.gov This allows for a detailed understanding of how a reaction proceeds, including the energetics of different steps.

For the synthesis of related imidazo[1,2-a]quinoline systems, computational approaches can be used to investigate proposed mechanisms, such as the initial condensation and subsequent cyclization steps. academie-sciences.fr By calculating the activation energies for different possible pathways, the most favorable reaction mechanism can be determined. This predictive power is essential for optimizing reaction conditions and designing new synthetic routes for complex heterocyclic compounds. mdpi.com

Functionalization and Derivatization Strategies for Imidazo 1,2 a Quinoline 2 Carbonitrile

Modification at the Carbonitrile Group: Conversion to Other Functionalities

The carbonitrile (cyano) group at the C2-position is a versatile functional handle that can be converted into a variety of other functionalities, significantly broadening the chemical space accessible from the parent scaffold. ebsco.com The electrophilic nature of the nitrile carbon allows it to react with nucleophiles, serving as a precursor to amides, carboxylic acids, amines, and ketones. openstax.orglibretexts.org

Standard organic transformations can be applied to modify the 2-carbonitrile group:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to first yield a primary amide (imidazo-[1,2-a]-quinoline-2-carboxamide) and subsequently the corresponding carboxylic acid (imidazo-[1,2-a]-quinoline-2-carboxylic acid). ebsco.comopenstax.orglibretexts.org

Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine (2-(aminomethyl)imidazo-[1,2-a]-quinoline). openstax.orglibretexts.org Using a milder reducing agent such as diisobutylaluminium hydride (DIBAL-H) can lead to the formation of an aldehyde.

Organometallic Addition: Reaction with Grignard reagents (R-MgBr) or organolithium reagents (R-Li) attacks the electrophilic carbon, and subsequent hydrolysis of the intermediate imine yields a ketone. openstax.orglibretexts.org

Pinner Reaction: In a related heterocyclic system, benzimidazo[1,2-a]quinoline-6-carbonitrile (B420639) was converted to the corresponding carboxamide by treatment with HCl gas in ethanol. mdpi.com This reaction proceeds through an imidate intermediate, which is then hydrolyzed to the amide. mdpi.com This suggests a viable pathway for converting the 2-carbonitrile group to the 2-carboxamide (B11827560) under specific conditions.

Starting MaterialReagents and ConditionsProduct Functional GroupResulting Compound Name
Imidazo-[1,2-a]-quinoline-2-carbonitrileH₂O, H⁺ or OH⁻, heatCarboxylic AcidImidazo-[1,2-a]-quinoline-2-carboxylic acid
This compoundH₂O, H⁺ or OH⁻ (mild conditions)AmideImidazo-[1,2-a]-quinoline-2-carboxamide
This compound1) LiAlH₄; 2) H₂OPrimary Amine(Imidazo-[1,2-a]-quinolin-2-yl)methanamine
This compound1) R-MgBr or R-Li; 2) H₂OKetone(Imidazo-[1,2-a]-quinolin-2-yl)(R)methanone
This compound1) HCl, EtOH; 2) H₂OAmideImidazo-[1,2-a]-quinoline-2-carboxamide

Substitution Reactions on the Quinoline (B57606) Ring

The quinoline portion of the scaffold consists of a fused benzene (B151609) ring, which can undergo electrophilic substitution. The reactivity and regioselectivity of these reactions are influenced by the electron-donating nature of the fused imidazo[1,2-a] system. In general quinoline systems, electrophilic attack preferentially occurs on the benzene ring rather than the pyridine (B92270) ring. quimicaorganica.org The positions most susceptible to electrophilic substitution are C5 and C8. quimicaorganica.org

Common electrophilic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂), typically using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of halogen atoms (e.g., -Br, -Cl), often using Br₂ or Cl₂ with a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, though these reactions can be less straightforward on heterocyclic systems.

While direct C-H functionalization on the parent this compound is not extensively documented, studies on related quinoline and imidazoquinoline systems provide insight into the expected reactivity. researchgate.netnih.gov For instance, electrophilic attack on 2-(2-furyl)-3-methyl-3H-imidazo[4,5-f]quinoline can be directed at either the furan (B31954) ring or the quinoline fragment depending on the reaction conditions. researchgate.net Nucleophilic substitution on the quinoline ring typically requires the presence of a good leaving group, such as a halogen, at the C2 or C4 positions. iust.ac.ir

Reaction TypePosition of SubstitutionRationale
Electrophilic Aromatic SubstitutionC5 and C8These positions are most activated on the carbocyclic (benzene) ring, based on the stability of the cationic intermediate formed. quimicaorganica.org
Nucleophilic Aromatic SubstitutionC2 and C4Requires a pre-installed leaving group (e.g., halogen); these positions are electronically deficient and activated towards nucleophilic attack. iust.ac.ir

Functionalization of the Imidazo (B10784944) Ring

The imidazo[1,2-a]pyridine (B132010) scaffold, a close analog of the imidazo[1,2-a]quinoline system, is known to be highly reactive towards C-H functionalization at the C3 position. rsc.orgnih.govresearchgate.net This position is electron-rich and nucleophilic, making it a prime target for reactions with a wide range of electrophiles and radical species. nih.gov It is scientifically reasonable to expect similar reactivity for this compound.

A variety of C3-functionalization methods have been developed, many of which utilize transition-metal catalysis or visible-light-induced photoredox catalysis to achieve high efficiency and selectivity. mdpi.com

C3-Arylation/Alkenylation: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) with aryl or vinyl halides/boronic acids can introduce carbon-based substituents.

C3-Alkylation/Acylation: Introduction of alkyl or acyl groups can be achieved through various methods, including radical additions.

C3-Sulfonylation/Thiolation: The formation of C-S bonds at the C3 position introduces sulfur-containing functional groups. nih.gov

C3-Amination: Direct introduction of nitrogen-based functionalities.

C3-Halogenation: Introduction of halogens (Br, Cl, I) using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

C3-Functionalization ReactionTypical Reagents/CatalystsFunctional Group Introduced
ArylationArylboronic acid, Pd catalystAryl (e.g., Phenyl)
TrifluoromethylationCF₃SO₂Na (Langlois' reagent), photoredox catalystTrifluoromethyl (-CF₃)
PerfluoroalkylationPerfluoroalkyl iodides, visible lightPerfluoroalkyl (-Rբ)
AminationAmines, oxidative coupling conditionsAmino (-NR₂)
SulfonylationSulfonyl chloridesSulfonyl (-SO₂R)
HalogenationN-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS)Halogen (-Br, -Cl)

Table data is primarily based on functionalization of the analogous imidazo[1,2-a]pyridine scaffold. nih.govmdpi.com

Synthesis of Poly-substituted Imidazo-[1,2-a]-quinoline Derivatives

The creation of poly-substituted derivatives can be achieved either through sequential functionalization of the pre-formed scaffold or via multi-component reactions (MCRs) that construct the complex core in a single step. MCRs are highly efficient for generating libraries of structurally diverse compounds. A microwave-assisted, one-pot synthesis has been reported for producing polysubstituted imidazo[1,2-a]quinoline derivatives by reacting various aldehydes, enaminones, and malononitrile (B47326). nih.gov This approach allows for the simultaneous introduction of diverse substituents onto the final heterocyclic framework.

Alternatively, a sequential approach can be envisioned, combining the strategies outlined in the previous sections. For example, one could perform a C3-functionalization on the imidazo ring, followed by an electrophilic substitution on the quinoline ring, and finally, a chemical transformation of the C2-carbonitrile group. This step-wise approach offers precise control over the substitution pattern. For instance, a halogen atom introduced onto the quinoline ring can serve as a handle for subsequent palladium-catalyzed cross-coupling reactions, further increasing molecular complexity. mdpi.com

Design of Imidazo-[1,2-a]-quinoline-based Scaffolds

The rigid tricyclic structure of Imidazo-[1,2-a]-quinoline makes it an excellent scaffold for the rational design of molecules with specific biological or material properties. A chemical scaffold serves as a core structure from which a library of compounds can be generated by attaching various functional groups at defined positions. The design strategy often involves combining the imidazo[1,2-a]quinoline core, a known pharmacophore or privileged structure, with other functional groups to target specific biological entities or to tune photophysical properties. nih.govmdpi.com

In drug discovery, different regions of the scaffold can be systematically modified:

The C2-position: As discussed, the carbonitrile can be converted into groups that can act as hydrogen bond donors or acceptors (e.g., amide, carboxylic acid), which is crucial for molecular recognition at a biological target.

The C3-position: This site is ideal for introducing bulky or flexible side chains that can probe hydrophobic pockets or interact with specific residues in a protein's active site.

The Quinoline Ring: Substituents on this part of the molecule can modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability. They can also provide additional interaction points with a biological target.

By employing combinatorial chemistry and parallel synthesis, libraries of diverse Imidazo-[1,2-a]-quinoline derivatives can be generated and screened for desired activities, leading to the identification of lead compounds for further optimization. mdpi.comnih.gov

Advanced Applications of Imidazo 1,2 a Quinoline 2 Carbonitrile and Its Derivatives Non Clinical

Imidazo-[1,2-a]-quinoline-2-carbonitrile as Synthetic Intermediates in Organic Synthesis

The imidazo[1,2-a]quinoline core is a valuable structural motif and a versatile building block for the synthesis of more complex, polynuclear heterocyclic systems. researchgate.net The carbonitrile group at the 2-position provides a reactive handle that can be transformed into various other functional groups, making this compound a key intermediate in synthetic organic chemistry.

Researchers have developed efficient routes to synthesize derivatives of this scaffold, which can then serve as precursors for further functionalization. For instance, a facile synthesis of 1-iodomethyl-1,2-dihydro imidazo[1,2-a]quinolines has been achieved through an iodocyclization reaction starting from 2-allylaminoquinoline-3-carbonitriles. jetir.org This method demonstrates how the quinoline-carbonitrile precursor is used to construct the fused imidazo[1,2-a]quinoline ring system, which can be further modified. jetir.org The versatility of the scaffold is also highlighted in innovative one-pot, four-component reactions that produce highly functionalized octahydro-imidazo[1,2-a]quinolin-6-ones without the need for a catalyst. These synthetic strategies underscore the role of the core structure as a foundational element for building a diverse library of potentially bioactive and functional molecules.

The development of various synthetic protocols, including those using ionic liquids or ultrasound irradiation, has made the imidazo[1,2-a]quinoline skeleton more accessible for creating a wide array of derivatives. researchgate.net This accessibility is crucial for exploring its full potential in both medicinal chemistry and materials science.

Applications in Materials Science

The rigid, planar, and aromatic structure of imidazo[1,2-a]quinoline derivatives imparts favorable electronic and photophysical properties, making them attractive candidates for applications in materials science. Their inherent fluorescence, thermal stability, and tunable electronic energy levels have led to their investigation in organic electronics and sensor technology.

Quinoline (B57606) derivatives are recognized as promising materials for the emissive layers of Organic Light-Emitting Diodes (OLEDs). mdpi.com The imidazo[1,2-a]quinoline scaffold, in particular, contributes to the development of efficient light-emitting materials. By modifying the substituents on the heterocyclic core, the emission color and quantum efficiency can be precisely tuned.

Research into related carbazole-quinoline hybrids has produced highly efficient host materials for orange and deep-red phosphorescent OLEDs (PhOLEDs). These materials exhibit high thermal stability and appropriate triplet energy gaps. Devices using these hosts have achieved exceptional performance, including high external quantum efficiencies (EQE) and power efficiencies, with minimal efficiency roll-off at high brightness.

Table 1: Performance of OLEDs with Quinoline-Based Host Materials

Device Type Host Material Max. EQE (%) Power Efficiency (lm W⁻¹)
Orange PhOLED CzPPQ 25.6% 68.1 lm W⁻¹
Deep-Red PhOLED CzPPQ Not Specified Not Specified
Orange PhOLED CBP (comparative) Not Specified Not Specified

Data sourced from studies on carbazole-quinoline hybrids.

The fluorescent properties of imidazo[1,2-a]quinoline derivatives can be modulated by the presence of specific analytes, making them excellent candidates for chemosensors. The nitrogen atoms within the heterocyclic system can act as binding sites for metal ions, leading to changes in the molecule's electronic structure and, consequently, its fluorescence emission.

A chemosensor based on an imidazo[1,2-a]quinoline derivative has been developed for the selective and sensitive detection of aluminum (Al³⁺) and zinc (Zn²⁺) ions. This sensor operates on a fluorescence “turn-on” mechanism, where the emission intensity increases significantly upon binding with the target ion.

Quinoline derivatives are being explored for their potential in third-generation photovoltaic technologies, such as organic solar cells. Their utility in this field stems from their favorable optoelectronic properties, including their absorption spectra and electronic energy levels (HOMO/LUMO). The ability to modify the quinoline structure allows for the tuning of these properties to match the requirements of photovoltaic device architectures. Theoretical studies on related structures help in understanding the relationship between molecular structure and optoelectronic properties, guiding the design of new materials for efficient solar energy conversion.

Use as Fluorescent Probes and Dyes (analytical, non-clinical imaging)

The inherent luminescence of the imidazo[1,2-a]quinoline core makes it a powerful platform for the design of fluorescent probes and dyes for analytical and imaging purposes. These probes are designed to exhibit a change in their photophysical properties, such as fluorescence intensity or wavelength, in response to a specific environmental parameter or the presence of a target analyte.

For example, related imidazo[1,2-a]pyridine-based probes have been synthesized for the selective detection of nerve agent simulants like diethyl chloro phosphate (DCP) and diethyl cyanophosphonate (DCNP). These probes show high sensitivity and selectivity, with detection limits in the micromolar range. The sensing mechanism can result in either a colorimetric change visible to the naked eye or a fluorometric response, making them suitable for real-time detection on portable platforms like paper test strips.

Table 2: Characteristics of an Imidazo[1,2-a]pyridine-Based Fluorescent Probe

Probe Target Analyte Detection Limit (LOD) Response Type
Probe 6b DCP (Sarin Simulant) 0.6 µM Colorimetric & Fluorometric

Data sourced from studies on imidazo[1,2-a]pyridine (B132010) derivatives.

Catalytic Applications (e.g., as ligands or organocatalysts)

In addition to their applications in materials science, quinoline derivatives are emerging as effective ligands in catalysis. The nitrogen atoms in the heterocyclic structure can coordinate with metal centers, creating stable complexes that can catalyze various organic transformations.

A study on a series of quinoline-based compounds demonstrated their ability to form catalytically active complexes with copper (II) salts. mdpi.com These complexes were shown to efficiently catalyze the oxidation of catechol to o-quinone. mdpi.com The research indicated that the catalytic activity is dependent on both the chemical structure of the quinoline ligand and the nature of the counter-ion in the copper salt. mdpi.com Complexes formed with copper (II) acetate (B1210297) exhibited significantly higher catalytic activity compared to those formed with copper (II) nitrate or chloride salts, suggesting that weakly bound ions facilitate the coordination of the ligand and enhance the catalytic process. mdpi.com

Table 3: Catalytic Oxidation of Catechol using Copper-Quinoline Complexes

Copper Salt Catalytic Activity
Cu(OAc)₂ High
CuSO₄ Moderate
Cu(NO₃)₂ Low

This table illustrates the dependency of the catalytic rate on the copper salt used in conjunction with quinoline-based ligands. mdpi.com

Supramolecular Chemistry and Host-Guest Interactions

The unique structural framework of this compound, characterized by its planar, electron-rich aromatic system and strategically positioned nitrogen atoms and a cyano group, suggests a significant, yet largely unexplored, potential for applications in supramolecular chemistry and host-guest interactions. The fused heterocyclic system provides a rigid scaffold, which is a desirable feature for the construction of well-defined supramolecular architectures.

The nitrogen atoms within the imidazo[1,2-a]quinoline core, particularly the pyridine-like nitrogen and the imidazole (B134444) nitrogen, can act as hydrogen bond acceptors. This capability allows the molecule to participate in the formation of complex, non-covalent assemblies with hydrogen-bond-donating guest molecules. Furthermore, the extended π-system of the quinoline and imidazole rings can engage in π-π stacking interactions, which are fundamental to the self-assembly of aromatic molecules into ordered supramolecular structures.

The cyano (-C≡N) substituent at the 2-position introduces a potent coordination site and a dipole moment, further enhancing the molecule's ability to interact with other molecules. This group can participate in dipole-dipole interactions or act as a hydrogen bond acceptor. The combination of these features—hydrogen bonding sites, a large aromatic surface for π-stacking, and a coordinating cyano group—makes this compound a promising candidate for the design of molecular receptors for specific guest molecules.

While direct experimental studies on the host-guest chemistry of this compound are not extensively reported in the current literature, the principles of molecular recognition suggest that this compound could be a valuable building block in the field. Future research could focus on its ability to form complexes with electron-deficient aromatic guests, metal ions, or small organic molecules, leading to the development of new sensors, molecular switches, or materials with tunable properties.

Table 1: Potential Supramolecular Interactions of this compound

Interaction TypePotential Participating MoietyPotential Guest/Partner Molecule
Hydrogen BondingImidazole and Quinoline Nitrogen AtomsAlcohols, Amides, Carboxylic Acids
π-π StackingFused Aromatic RingsElectron-deficient aromatics (e.g., nitroaromatics)
Ion-Dipole InteractionCyano Group, Nitrogen HeteroatomsMetal Cations, Anions
Host-Guest ComplexationMolecular Cavity (if functionalized)Small organic molecules, Fullerenes

Ligand Design in Coordination Chemistry

The field of coordination chemistry offers a fertile ground for the application of this compound and its derivatives as versatile ligands for the formation of metal complexes. The molecule possesses multiple potential coordination sites, making it a candidate for acting as a monodentate, bidentate, or even a bridging ligand. The primary coordination sites are the nitrogen atoms of the imidazo[1,2-a]quinoline scaffold and the nitrogen atom of the 2-carbonitrile group.

Research on related imidazo[1,2-a]pyridine derivatives has shown that the nitrogen atom of the imidazole ring is an effective coordination site for metal ions such as gold(III), forming stable complexes. nih.gov Similarly, quinoline derivatives have been extensively used to form complexes with a variety of transition metals, including chromium(III), iron(III), cobalt(II), and copper(II). uobaghdad.edu.iq These studies suggest that the this compound core can effectively bind to metal centers.

The nitrogen atom of the cyano group can also participate in coordination, potentially leading to the formation of polynuclear complexes or metal-organic frameworks (MOFs). The denticity of the ligand can be tuned by introducing other functional groups onto the quinoline ring. For instance, the introduction of a hydroxyl or carboxyl group could create a chelating ligand capable of forming highly stable five- or six-membered rings with a metal ion.

The resulting metal complexes of this compound could exhibit interesting photophysical, electronic, and catalytic properties. For example, complexes with heavy metal ions could display phosphorescence, making them suitable for applications in organic light-emitting diodes (OLEDs). Furthermore, the redox-active nature of some transition metals could be combined with the aromatic ligand to design catalysts for various organic transformations.

Table 2: Potential Coordination Complexes of this compound Derivatives

Metal IonPotential Coordination SitesPossible Complex GeometryPotential Application
Au(III)Imidazole NitrogenSquare PlanarCatalysis, Medicinal Chemistry
Ru(II)Imidazole and Quinoline Nitrogens (Bidentate)OctahedralPhotoredox Catalysis, Sensors
Cu(II)Imidazole Nitrogen, Cyano NitrogenTetrahedral or Square PlanarCatalysis, Magnetic Materials
Zn(II)Imidazole and Quinoline Nitrogens (Bidentate)TetrahedralFluorescence Sensing

The design and synthesis of such coordination complexes represent a promising avenue for the development of new materials and catalysts with tailored functionalities, leveraging the unique electronic and structural features of the this compound scaffold.

Q & A

Q. How can researchers integrate cheminformatics tools to prioritize novel analogs for synthesis?

  • Methodological Answer : Use QSAR models (e.g., Random Forest or SVM) trained on existing bioactivity data (IC₅₀, logP) to predict candidate efficacy. Tools like RDKit or KNIME enable descriptor calculation (e.g., topological polar surface area) and virtual screening .

Key Recommendations for Methodological Rigor

  • Align experimental design with theoretical frameworks (e.g., kinase inhibition theory) to ensure hypothesis-driven research .
  • Validate synthetic routes using Green Chemistry principles (e.g., solvent-free conditions) .
  • Address data reproducibility via triplicate assays and positive/negative controls .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.